molecular formula C30H54 B13951907 1,10-Di-(decahydro-1-naphthyl)decane CAS No. 55268-64-9

1,10-Di-(decahydro-1-naphthyl)decane

Cat. No.: B13951907
CAS No.: 55268-64-9
M. Wt: 414.7 g/mol
InChI Key: SHLQESUQERMUMR-UHFFFAOYSA-N
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Description

. This compound is characterized by its two decahydro-1-naphthyl groups connected by a decane chain. It is a member of the naphthalene family and is known for its unique structural properties.

Preparation Methods

The synthesis of 1,10-Di-(decahydro-1-naphthyl)decane involves several steps. One common method includes the hydrogenation of naphthalene derivatives followed by coupling reactions. The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,10-Di-(decahydro-1-naphthyl)decane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,10-Di-(decahydro-1-naphthyl)decane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,10-Di-(decahydro-1-naphthyl)decane exerts its effects is primarily through its interaction with hydrophobic environments. Its molecular structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help transport hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

1,10-Di-(decahydro-1-naphthyl)decane can be compared with other similar compounds such as:

    Decahydronaphthalene: A simpler structure with only one naphthyl group.

    1,10-Decanediol: Contains hydroxyl groups instead of naphthyl groups.

    Naphthalene: The parent compound with aromatic rings instead of hydrogenated rings.

The uniqueness of this compound lies in its dual naphthyl groups connected by a decane chain, providing distinct chemical and physical properties .

Properties

CAS No.

55268-64-9

Molecular Formula

C30H54

Molecular Weight

414.7 g/mol

IUPAC Name

1-[10-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)decyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C30H54/c1(3-5-7-15-25-19-13-21-27-17-9-11-23-29(25)27)2-4-6-8-16-26-20-14-22-28-18-10-12-24-30(26)28/h25-30H,1-24H2

InChI Key

SHLQESUQERMUMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCC2CCCCCCCCCCC3CCCC4C3CCCC4

Origin of Product

United States

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